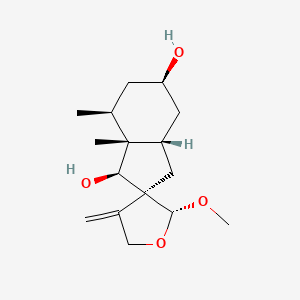
Peribysin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peribysin E is a natural product found in Periconia byssoides with data available.
科学的研究の応用
Cancer Treatment
Peribysin E has been identified as a significant cell adhesion inhibitor, particularly in human leukemia HL-60 cells. Research has shown that it effectively inhibits the adhesion of these cells to human umbilical vein endothelial cells (HUVECs), which is crucial in preventing metastasis. The compound's ability to interfere with cell adhesion mechanisms makes it a promising candidate for developing anti-metastatic therapies .
Synthesis and Analog Development
The total synthesis of this compound has been achieved using various synthetic routes, allowing for the production of both enantiomers of the compound. This advancement enables researchers to explore structure-activity relationships and develop analogs with improved efficacy or reduced toxicity. For instance, a diverted total synthesis approach has led to the creation of eight new analogs of this compound, showcasing its versatility in drug development .
Mechanistic Studies
Studies have delved into the mechanistic pathways through which this compound exerts its effects on cell adhesion. Research involving deuterium incorporation has provided insights into the critical ring contraction processes during synthesis, contributing to a better understanding of its chemical behavior and biological activity .
Case Studies
特性
分子式 |
C16H26O4 |
|---|---|
分子量 |
282.37 g/mol |
IUPAC名 |
(1S,2S,2'R,3aS,5R,7S,7aR)-2'-methoxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-1,5-diol |
InChI |
InChI=1S/C16H26O4/c1-9-5-12(17)6-11-7-16(13(18)15(9,11)3)10(2)8-20-14(16)19-4/h9,11-14,17-18H,2,5-8H2,1,3-4H3/t9-,11+,12+,13-,14+,15+,16-/m0/s1 |
InChIキー |
DPWCUVYOCYYGGY-WNBCDBCBSA-N |
異性体SMILES |
C[C@H]1C[C@H](C[C@H]2[C@@]1([C@@H]([C@@]3(C2)[C@@H](OCC3=C)OC)O)C)O |
正規SMILES |
CC1CC(CC2C1(C(C3(C2)C(OCC3=C)OC)O)C)O |
同義語 |
peribysin E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















